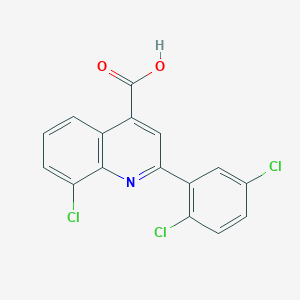

8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid, is a chlorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of multiple chlorine atoms in the molecule suggests potential for unique reactivity and interactions due to the electron-withdrawing nature of the chlorine substituents.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method is described in the synthesis of 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids and related compounds, which involves a one-pot reaction of ethyl 2-(chloromethyl)-8-formylquinoline-3-carboxylate with substituted phenols, followed by intramolecular cyclization using polyphosphoric acid (PPA) . Although the specific synthesis of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid is not detailed, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with the potential for various interactions. For example, the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with quinoline derivatives form one-dimensional hydrogen-bonded chain structures . These structures are stabilized through hydrogen bonding and aromatic ring pi-pi associations. The molecular structure of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid would likely exhibit similar interactions, contributing to its physicochemical properties and reactivity.

Chemical Reactions Analysis

Quinoline derivatives can participate in a range of chemical reactions. The presence of a carboxylic acid group in the quinoline core, as seen in the 2-alkyl-8-quinoline carboxylic acids, allows for further functionalization through reactions such as alkylation . The chloro substituents on the quinoline ring could also undergo nucleophilic substitution reactions, potentially leading to a diverse array of derivatives for further study or application.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated quinoline derivatives are influenced by their molecular structure. The electron-withdrawing effect of the chlorine atoms would affect the acidity of the carboxylic acid group and could impact the compound's solubility, melting point, and stability. The specific properties of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid would need to be determined experimentally, but insights can be gained from related compounds, such as the 2-alkyl-8-quinoline carboxylic acids, which are synthesized through the Doebner–Miller reaction and can be modified to alter their properties .

Scientific Research Applications

Chemical Modification

Various substituted quinaldinic acids, including those with structural similarities to 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid, have been subjected to chemical modifications to explore their potential applications. For example, carboxyl groups in the quinoline series can be converted into the trichloromethyl group using phosphorus pentachloride in an excess of thionyl chloride, demonstrating the chemical versatility and potential for further functionalization of these compounds (Takahashi & Mitsuhashi, 1977).

Analytical Applications

Derivatives of quinoline carboxylic acids have been investigated as analytical reagents. For instance, quinoxaline-2-carboxylic acid and its derivatives have shown potential for the gravimetric determination of various metal ions, indicating the potential utility of similar compounds like 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid in analytical chemistry (Dutt, Sanayal, & Nag, 1968).

Synthetic Methodologies

Research has also focused on the development of synthetic methodologies for creating amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, indicating a broad interest in modifying the quinoline core for various applications. These methods, including microwave irradiation, offer efficient routes to access a wide range of derivatives for further exploration in medicinal chemistry and other fields (Bhatt, Agrawal, & Patel, 2015).

Pharmacological Potential

Although direct applications of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid in pharmacology were not found, related compounds have been studied for their biological activities. For example, substituted quinolines have been evaluated for their potential in inhibiting anaphylaxis and other pharmacological activities, suggesting that further investigation into the biological properties of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid and its derivatives could be fruitful (Erickson et al., 1979).

properties

IUPAC Name |

8-chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl3NO2/c17-8-4-5-12(18)11(6-8)14-7-10(16(21)22)9-2-1-3-13(19)15(9)20-14/h1-7H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLRDGBLIXVCAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-({2-[(4-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2515614.png)

![5-[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2515616.png)

![N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515621.png)

![Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2515624.png)

![2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2515625.png)

![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2515628.png)

![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)